molecular formula C23H28N4O3 B3976850 N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide

N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide

Cat. No. B3976850
M. Wt: 408.5 g/mol
InChI Key: YUKDYGZZQZKMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide, commonly known as BML-210, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BML-210 belongs to the class of benzimidazole derivatives and has been shown to exhibit promising anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of BML-210 involves its ability to inhibit the activity of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. BML-210 inhibits the phosphorylation and degradation of IκBα, a protein that normally binds to NF-κB and prevents its nuclear translocation. By inhibiting NF-κB, BML-210 reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
BML-210 has been shown to exhibit potent anti-inflammatory effects in various in vitro and in vivo models. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibits the activation of NF-κB signaling pathway. BML-210 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.

Advantages and Limitations for Lab Experiments

BML-210 has several advantages for lab experiments, including its high potency and specificity, as well as its ability to inhibit the NF-κB signaling pathway. However, BML-210 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on BML-210. One potential direction is to investigate its efficacy in animal models of inflammation and cancer. Another direction is to study its potential as a therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, researchers could explore the use of BML-210 in combination with other anti-inflammatory or anti-cancer drugs to enhance its therapeutic effects.

Scientific Research Applications

BML-210 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BML-210 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.

properties

IUPAC Name

N-[[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-29-20-11-5-8-17(22(20)30-2)23(28)24-13-16-7-6-12-27(14-16)15-21-25-18-9-3-4-10-19(18)26-21/h3-5,8-11,16H,6-7,12-15H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKDYGZZQZKMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2CCCN(C2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide
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N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide
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N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide
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N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide
Reactant of Route 5
N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide
Reactant of Route 6
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N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide

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